1-Boc-2,2-dimethyl-3-piperidinone
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Overview
Description
1-Boc-2,2-dimethyl-3-piperidinone, also known as tert-butyl 2,2-dimethyl-3-oxopiperidine-1-carboxylate, is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is a piperidinone derivative, which is a class of compounds known for their significant role in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
It is known that this compound is a useful research chemical , which suggests that it may interact with various biological targets depending on the context of the research.
Mode of Action
A related compound, chiral allene 3-(3,3-dimethyl-1-buten-1-ylidene)-2-piperidinone, has been studied for its photochemical deracemization mechanism . This process involves a light-driven transformation in the presence of a photosensitizer
Biochemical Pathways
Piperidine derivatives, a broader class of compounds to which 1-boc-2,2-dimethyl-3-piperidinone belongs, are known to play significant roles in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting that they may interact with a wide range of biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its classification as a useful research chemical , it is likely that its effects would vary depending on the specific experimental context.
Action Environment
It is known that the compound is a solid at room temperature and should be stored in a refrigerator , suggesting that temperature could be an important environmental factor affecting its stability.
Preparation Methods
The synthesis of 1-Boc-2,2-dimethyl-3-piperidinone typically involves the protection of the piperidinone nitrogen with a tert-butoxycarbonyl (Boc) group. One common synthetic route includes the reaction of 2,2-dimethyl-3-piperidinone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Boc-2,2-dimethyl-3-piperidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the Boc group under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted piperidinones and piperidines.
Scientific Research Applications
1-Boc-2,2-dimethyl-3-piperidinone is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands, due to its structural similarity to biologically active piperidine derivatives.
Medicine: As an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: In the production of fine chemicals and as a precursor for the synthesis of functional materials.
Comparison with Similar Compounds
1-Boc-2,2-dimethyl-3-piperidinone can be compared with other similar compounds such as:
1-Boc-3-piperidinone: Another Boc-protected piperidinone with a different substitution pattern.
2,2-dimethyl-3-oxopiperidine-1-carboxylate: A non-Boc-protected analog with similar reactivity but different protection strategies.
tert-butyl 2,2-dimethyl-3-oxopiperidine-1-carboxylate: A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications.
Properties
IUPAC Name |
tert-butyl 2,2-dimethyl-3-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-6-7-9(14)12(13,4)5/h6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDWREFZHYHNCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCCN1C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1525448-33-2 |
Source
|
Record name | tert-butyl 2,2-dimethyl-3-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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